molecular formula C10H13N3 B11910985 N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine

N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine

Cat. No.: B11910985
M. Wt: 175.23 g/mol
InChI Key: AZAZMNGXUZQMBV-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine typically involves the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrazolo[1,5-a]pyridines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N-methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine

InChI

InChI=1S/C10H13N3/c1-8-3-4-13-10(5-8)9(6-11-2)7-12-13/h3-5,7,11H,6H2,1-2H3

InChI Key

AZAZMNGXUZQMBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NN2C=C1)CNC

Origin of Product

United States

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